3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one: is an organic compound characterized by its unique structure, which includes a hexene backbone with dimethyl and methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 3-methylphenylacetone, with 3,5-dimethyl-1-hexene under acidic or basic conditions. The reaction typically requires a catalyst, such as palladium or nickel, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or hydroxyl groups replace hydrogen atoms on the hexene backbone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium or nickel catalysts
Substitution: Halogens (e.g., bromine, chlorine), hydroxyl groups (OH⁻)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, hydroxylated compounds
Scientific Research Applications
Chemistry: 3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme-catalyzed reactions and metabolic pathways involving similar structures.
Medicine: The compound’s derivatives may have potential pharmaceutical applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
3,5-Dimethyl-1-hexene: A structurally similar compound with a hexene backbone and dimethyl substituents.
3,5-Dimethyl-1-phenyl-1-hexen-3-ol: A related compound with an additional hydroxyl group, making it more reactive in certain chemical reactions.
Uniqueness: 3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production.
Properties
CAS No. |
96450-05-4 |
---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
3,5-dimethyl-1-(3-methylphenyl)hex-4-en-1-one |
InChI |
InChI=1S/C15H20O/c1-11(2)8-13(4)10-15(16)14-7-5-6-12(3)9-14/h5-9,13H,10H2,1-4H3 |
InChI Key |
REGIUFZVMMENCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(C)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.